Morpholine, 4-(2,3,4-trimethoxybenzoyl)-
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Overview
Description
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is an organic compound with the molecular formula C14H19NO5 It is a derivative of morpholine, featuring a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- typically involves the reaction of 2,3,4-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The benzoyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Hydrolyzing agents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amide, while hydrolysis yields a carboxylic acid and morpholine .
Scientific Research Applications
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(3,4,5-trimethoxybenzoyl)-
- 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
Uniqueness
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
64059-58-1 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
morpholin-4-yl-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-5-4-10(12(18-2)13(11)19-3)14(16)15-6-8-20-9-7-15/h4-5H,6-9H2,1-3H3 |
InChI Key |
FIZQWEUHBSXRFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCOCC2)OC)OC |
Origin of Product |
United States |
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